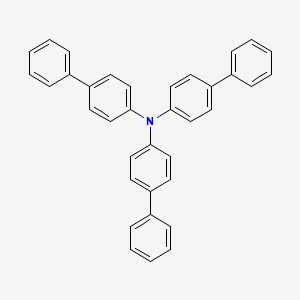

Tri(biphenyl-4-yl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri(biphenyl-4-yl)amine, also known as TPBA, is an organic compound and an amine derivative of biphenyl. It is a white solid that is soluble in organic solvents, such as chloroform and ethanol. TPBA is of interest to researchers due to its wide range of scientific applications, including its use as a reagent in organic synthesis and its ability to act as a catalyst in various reactions. In addition, TPBA has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.

Scientific Research Applications

Amorphous Molecular Materials

TBA forms a new class of photo- and electro-active amorphous molecular materials . It readily forms an amorphous glass with a glass-transition temperature of 76°C . This property is particularly useful in the development of materials that require stability under thermal stress. The amorphous nature of TBA also contributes to its hole transport properties, which are essential for electronic applications.

Hole Transport Properties

The hole drift mobility of TBA in its glassy state is relatively high, measured at 1.5 × 10^(-4) cm^2 V^(-1) s^(-1) at an electric field of 2 × 10^5 V cm^(-1) at 20°C . This makes TBA an excellent candidate for use in organic light-emitting diodes (OLEDs) and other devices where efficient charge transport is crucial.

Photoredox Catalysis

TBA derivatives have been explored as photoredox catalysts . These catalysts are capable of mediating chemical reactions through the transfer of electrons upon light absorption. The tunability of TBA’s photophysical properties allows for the design of catalysts with specific reactivity and selectivity, making them valuable tools in synthetic organic chemistry.

Optoelectronic Devices

Compounds based on TBA have shown promise in applications for optoelectronic devices . Their hole-transporting ability is leveraged in the design of small molecule donors for future optoelectronics, which are key components in devices like solar cells and photodetectors.

Fluorescent Luminogens

TBA-based compounds have been used to create highly fluorescent luminogens . These luminogens are substances that exhibit strong fluorescence and are used in a range of applications, including biological imaging and as components in the development of new display technologies.

Photosensitizer-Based Immunogenic Cell Death Inducers

Advanced photosensitizer-based immunogenic cell death (ICD) inducers have been designed using TBA fragments . These inducers are used in photodynamic therapy, a treatment that uses light to activate a photosensitizer drug, which then helps to kill cancer cells, bacteria, or other pathogens.

properties

IUPAC Name |

4-phenyl-N,N-bis(4-phenylphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H27N/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37(35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORPOZIIMCFMFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H27N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593741 |

Source

|

| Record name | N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri(biphenyl-4-yl)amine | |

CAS RN |

6543-20-0 |

Source

|

| Record name | N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)